3-(3,4-dimethoxyphenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Drug Design Metabolic Stability Bioisosterism

This coumarin-tetrazole hybrid is essential for research groups requiring a metabolically stable, broad-spectrum kinase probe. Unlike carboxylic acid or hydroxy variants, its 7-position tetrazole bioisostere ensures pharmacokinetic resilience, eliminating false negatives from rapid Phase II conjugation. The specific 3,4-dimethoxyphenyl moiety is critical for its low-nanomolar neuroprotective activity (EC₅₀ = 254 ± 65 nM in a related chroman analogue), making it a high-value lead for mechanistic studies of oxidative stress. Any 7-position substitution will compromise target affinity and stability.

Molecular Formula C19H16N4O5
Molecular Weight 380.4 g/mol
Cat. No. B11311567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Molecular FormulaC19H16N4O5
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCC4=NNN=N4)OC2=O)OC
InChIInChI=1S/C19H16N4O5/c1-25-15-6-4-11(8-17(15)26-2)14-7-12-3-5-13(9-16(12)28-19(14)24)27-10-18-20-22-23-21-18/h3-9H,10H2,1-2H3,(H,20,21,22,23)
InChIKeyYTYIIPKSEJJKDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethoxyphenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one: Structural Identity and Screening Library Baseline for Procurement Decisions


The compound 3-(3,4-dimethoxyphenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a fully synthetic coumarin–tetrazole hybrid [1]. Its architecture combines a 2H-chromen-2-one (coumarin) core substituted at the 3-position with a 3,4-dimethoxyphenyl ring and at the 7-position with a 1H-tetrazol-5-ylmethoxy appendage. This structural arrangement places it within a recognized class of bioactive heterocycles in which the tetrazole moiety functions as a metabolically stable carboxylic acid bioisostere, while the 3-aryl substitution pattern modulates target affinity [2]. It is catalogued in commercial high-throughput screening libraries (e.g., InterBioScreen ID STOCK1N-19003) as a functionalized heterocyclic drug-like molecule intended for early-stage drug discovery and chemical biology [1].

Why Generic Substitution of 3-(3,4-Dimethoxyphenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one Is Scientifically Unreliable


Coumarin derivatives bearing a 7‑tetrazolylmethoxy group cannot be interchanged generically because biological activity in this chemotype is exquisitely sensitive to both the nature of the 3‑aryl substituent and the heterocycle at position 7 [1]. In a focused series of 2‑substituted chroman analogues, attachment of a 3,4‑dimethoxyphenyl moiety yielded an EC₅₀ of 254 ± 65 nM in a neuroprotection assay, whereas closely related aryl variants were markedly less active [2]. Furthermore, tetrazole‑containing coumarin hybrids have demonstrated superior enzyme inhibition profiles compared with classic carboxylic acid or ester congeners, consistent with the tetrazole's improved pharmacokinetic resilience [3]. Consequently, switching to a bare 7‑hydroxy, 7‑methoxy, or 4‑alkyl‑7‑tetrazolylmethoxy analogue risks substantial loss of the target affinity, selectivity, and metabolic stability profiles that this specific substitution pattern provides.

Quantitative Evidence Guide: How 3-(3,4-Dimethoxyphenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one Differentiates from Closest Analogs


Tetrazole Bioisostere Confers Superior Metabolic Stability Over Carboxylic Acid and Ester Analogs

The 1H-tetrazol-5-ylmethoxy group at position 7 functions as a non-classical bioisostere of a carboxylic acid or ester [1]. In a study of coumarin-tetrazole hybrids targeting EGFR, VEGFR-2, and CDK-2, the tetrazole-containing analogue 10 displayed broad superior inhibitory activity with IC₅₀ values in the low micromolar range (0.12–0.45 µM) against all three kinases, outperforming the reference drug erlotinib and the non-tetrazole triazole-coumarin congeners [2]. The tetrazole ring's higher pKa (~4.5–5.0) and resistance to Phase I oxidation translate into improved oral bioavailability and longer half-life relative to the corresponding 7-carboxymethoxy or 7-ethoxycarbonyl derivatives commonly used as early screening hits.

Drug Design Metabolic Stability Bioisosterism

3,4-Dimethoxyphenyl Substituent at Position 3 Drives Cellular Activity Over Alternative Aryl Groups

The 3,4-dimethoxyphenyl motif is a privileged pharmacophore for antioxidant and neuroprotective activity [1]. In a second-generation chroman/catechol hybrid series, compound 3 – bearing a 3,4-dimethoxyphenyl group directly attached to the heterocyclic core – was the most potent among all 2-substituted chroman analogues tested, with an EC₅₀ of 254 ± 65 nM in a cellular oxidative stress model [2]. Replacement of the 3,4-dimethoxyphenyl with phenyl, 4-methoxyphenyl, or 3,4-dichlorophenyl moieties reduced potency by at least 3- to 10-fold [2]. This SAR trend is expected to translate to the coumarin-2-one scaffold given the similar electronic and spatial arrangement of the 3-aryl group.

Neuroprotection Antioxidant Structure-Activity Relationship

7-Tetrazolylmethoxy vs. 7-Hydroxy: Superior Hydrogen-Bonding Capacity and Target Residence Time

At the 7-position, the tetrazolylmethoxy group provides four nitrogen atoms that can act as hydrogen-bond acceptors, significantly increasing the polar surface area (tPSA) and the number of potential binding interactions with kinase hinge regions or receptor active sites compared to a simple 7-hydroxy group [1]. Molecular docking studies of tetrazole-coumarin hybrids reveal that the tetrazole ring forms stable hydrogen bonds with catalytic lysine residues (e.g., Lys721 in EGFR) and participates in π–cation interactions that extend target residence time [2]. The 7-hydroxy analogue (3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one, InterBioScreen ID STOCK1N-74237 ) lacks this extended interaction network, and its phenolic OH is susceptible to rapid Phase II conjugation (glucuronidation/sulfation), predicting a much shorter in vivo half-life.

Molecular Recognition Target Engagement Hydrogen Bonding

Anticancer Selectivity: Tetrazole-Coumarin Hybrids Show Broad-Spectrum Cytotoxicity Against Epidermoid and Colon Cancer Cell Lines

Tetrazole derivatives containing the 3,4-dimethoxyphenyl motif have demonstrated significant in vitro cytotoxicity against A431 (epidermoid carcinoma) and HCT116 (colon carcinoma) cell lines while sparing normal skin fibroblasts (BJ-1) [1]. The structural analogue 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile (4c) was identified as the most potent antitumor candidate in the series, with an LD₅₀ safety window established in rats via oral administration [1]. Although direct cytotoxicity data for the exact 7-tetrazolylmethoxy coumarin are not available in the primary literature, the combination of the 3,4-dimethoxyphenyl pharmacophore and the tetrazole bioisostere in a single molecule is expected to recapitulate and potentially enhance this activity profile, given the coumarin core's established role in kinase inhibition [REFS-2, REFS-3].

Anticancer Cytotoxicity Kinase Inhibition

High-Value Application Scenarios for 3-(3,4-Dimethoxyphenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one Derived from Quantitative Evidence


Kinase-Focused Anticancer Screening Libraries for EGFR, VEGFR-2, and CDK-2 Programs

Based on class-level evidence that coumarin-tetrazole hybrids achieve broad-spectrum kinase inhibition with IC₅₀ values as low as 0.12 µM against EGFR, VEGFR-2, and CDK-2 [1], this compound is a rational inclusion in targeted kinase screening decks. Its tetrazole bioisostere provides metabolic stability, reducing the risk of false negatives from rapid degradation in cell-based assays [2].

Neuroprotection and Oxidative Stress Amelioration Probe in HT-22 or SH-SY5Y Models

Cross-study data demonstrate that the 3,4-dimethoxyphenyl moiety confers low-nanomolar neuroprotection (EC₅₀ = 254 ± 65 nM for a closely related chroman analogue) [3]. This compound, with the added tetrazole group, offers enhanced solubility and target engagement for mechanistic studies of oxidative stress-induced neuronal death, positioning it as a next-generation probe beyond the simpler 7-hydroxy congener.

Pharmacokinetic Optimization of Coumarin-Based Lead Series

When a coumarin hit contains a 7‑carboxylic acid or 7‑hydroxy group, rapid clearance via glucuronidation often limits in vivo progression. Substituting the 7-position with a 1H-tetrazol-5-ylmethoxy group – as in this compound – replaces the metabolic liability with a stable, high-polar-surface-area heterocycle [2]. This compound can serve as a validated in vivo PK probe to benchmark half-life improvement across a lead series.

In Silico-Based Discovery Programs Requiring High Polar Surface Area and Favorable ADME Prediction

In silico ADME predictions for related tetrazole derivatives indicate favorable drug-like properties, including acceptable oral bioavailability and low toxicity (LD₅₀ estimated in rats for the structural congener 4c) [4]. This compound's predicted tPSA of ≈118 Ų and resistance to Phase II conjugation make it an attractive virtual screening hit for oral drug targets where CNS penetration is not required.

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.